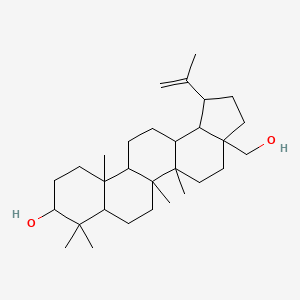

Lup-20(29)-ene-3beta,28-diol

Description

Properties

IUPAC Name |

3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-19(2)20-10-15-30(18-31)17-16-28(6)21(25(20)30)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h20-25,31-32H,1,8-18H2,2-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVWJYYTZTCVBKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473-98-3 | |

| Record name | Betulin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4644 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Lup-20(29)-ene-3beta,28-diol chemical structure and properties

[1]

Executive Summary

Lup-20(29)-ene-3beta,28-diol, systematically known as Betulin , is a naturally occurring pentacyclic triterpene of the lupane class.[1] Predominantly isolated from the outer bark of birch trees (Betula spp.), it serves as a critical structural scaffold in medicinal chemistry. While historically utilized in traditional dermatological remedies, modern research has repositioned Betulin as a high-value precursor for semi-synthetic derivatives—most notably Betulinic Acid (anti-melanoma) and Bevirimat (anti-HIV).[1]

This guide provides a rigorous analysis of Betulin’s physicochemical properties, extraction methodologies, and its specific molecular mechanisms, particularly its role as a Sterol Regulatory Element-Binding Protein (SREBP) inhibitor.[1]

Chemical Structure & Physicochemical Properties[1][2][3][4][5]

Structural Analysis

Betulin is characterized by a lupane skeleton containing a five-membered E-ring with an isopropenyl group.[1] It possesses two hydroxyl groups with distinct reactivity profiles:[2]

-

C-3 Position: A secondary hydroxyl group (sterically hindered, equatorial).[1]

-

C-28 Position: A primary hydroxyl group (more reactive, easily oxidized to carboxylic acid).[1]

Physical Data Table[1]

| Property | Value | Notes |

| IUPAC Name | Lup-20(29)-ene-3 | Commonly: Betulin, Betulinol |

| CAS Registry | 473-98-3 | |

| Molecular Formula | C | |

| Molecular Weight | 442.72 g/mol | |

| Melting Point | 256–261 °C | High purity crystalline form |

| Appearance | White crystalline powder | Needles from ethanol |

| LogP | ~8.2 | Highly lipophilic |

Solubility Profile

Betulin exhibits poor solubility in water and non-polar aliphatic hydrocarbons but dissolves readily in polar aprotic solvents and hot alcohols.

| Solvent | Solubility (25°C) | Solubility (Boiling) | Application |

| Water | Insoluble | Insoluble | Precipitation medium |

| Ethanol | Low (< 2 g/L) | High (~15 g/L) | Recrystallization |

| Chloroform | Moderate | High | Extraction |

| DMSO | High (> 50 g/L) | - | Biological assays |

| Pyridine | High | - | Acylation reactions |

Biosynthesis and Extraction Methodologies

Extraction Workflow

The isolation of Betulin from birch bark is a classic example of solid-liquid extraction driven by solvent polarity. The outer bark can contain up to 30% Betulin by dry weight.[3]

Figure 1: Optimized workflow for the isolation of Betulin from Betula pendula bark.[1]

Protocol: Laboratory Scale Isolation

-

Preparation: Dry outer birch bark is milled to a particle size of < 2 mm.

-

Extraction: 100 g of bark is extracted with 1 L of Chloroform/Ethanol (1:1) in a Soxhlet apparatus for 6 hours.

-

Purification: The solvent is evaporated to dryness. The residue is refluxed in boiling ethanol (20 mL/g residue).

-

Crystallization: The solution is hot-filtered to remove insoluble suberin, then cooled to 4°C overnight. Betulin crystallizes as white needles.[2]

-

Refinement: Recrystallize twice from isopropanol to remove Lupeol impurities.

Pharmacology: Mechanisms of Action

Betulin is not merely a structural scaffold; it possesses distinct pharmacological activity, particularly in metabolic regulation.[4]

SREBP Inhibition (Metabolic Regulation)

A breakthrough discovery identified Betulin as a specific inhibitor of the Sterol Regulatory Element-Binding Protein (SREBP) pathway.[4][5] Unlike statins (which inhibit HMG-CoA reductase), Betulin acts upstream.[1]

Mechanism:

-

Betulin binds to SCAP (SREBP Cleavage Activating Protein).[5][6][7]

-

This binding stabilizes the interaction between SCAP and Insig (Insulin-induced gene).

-

The SCAP-SREBP complex is retained in the Endoplasmic Reticulum (ER).[4][8]

-

Consequently, SREBP is not transported to the Golgi for proteolytic activation.

-

Result: Downregulation of genes involved in cholesterol and fatty acid biosynthesis.[4][6]

Figure 2: Mechanism of SREBP inhibition by Betulin.[1][4] By stabilizing the SCAP-Insig interaction, Betulin prevents the translocation of SREBP to the Golgi, halting lipid biosynthesis.

Derivatization: Synthesis of Bioactive Analogs

The primary hydroxyl at C-28 allows for selective oxidation to Betulinic Acid , a potent anti-melanoma agent.[1] Further modification at C-3 yields Bevirimat , a first-in-class HIV maturation inhibitor.[1][9][10][11]

Synthesis of Betulinic Acid (Jones Oxidation)

Direct oxidation of Betulin often yields a mixture of betulonic acid and betulinic acid. A controlled protocol is required.

-

Oxidation: Betulin is treated with Jones Reagent (CrO

/H -

Reduction: Selective reduction of the C-3 ketone using NaBH

in Isopropanol/THF restores the

Synthesis of Bevirimat (HIV Maturation Inhibitor)

Bevirimat targets the HIV-1 Gag capsid precursor, blocking viral maturation.[9][10][11][13]

Reaction Scheme:

Betulinic Acid + 2,2-Dimethylsuccinic Anhydride

Figure 3: Synthetic route from Betulin to the anti-HIV drug Bevirimat.[1]

References

-

Alakurtti, S., et al. (2006). "Pharmacological properties of the ubiquitous natural product betulin."[14][15][5][6][12][16] European Journal of Pharmaceutical Sciences, 29(1), 1-13.[1] Link

-

Tang, J.J., et al. (2011). "Inhibition of SREBP by a small molecule, betulin, improves hyperlipidemia and insulin resistance and reduces atherosclerotic plaques."[4][6] Cell Metabolism, 13(1), 44-56.[1][6] Link[1]

-

Krasutsky, P.A. (2006). "Birch bark research and development." Natural Product Reports, 23(6), 919-942.[1] Link

-

Li, F., et al. (2003). "PA-457: A potent HIV inhibitor that disrupts core condensation by targeting a late step in Gag processing."[1][13] Proceedings of the National Academy of Sciences, 100(23), 13555-13560.[13] Link[1]

-

Yogeeswari, P., & Sriram, D. (2005).[1] "Betulinic acid and its derivatives: a review on their biological properties." Current Medicinal Chemistry, 12(6), 657-666.[1] Link

Sources

- 1. Lup-20(29)-ene-3b,28-diol | CymitQuimica [cymitquimica.com]

- 2. Methods of Analysis and Identification of Betulin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phytochemical: Lup-20(29)-ene-3beta,28-diol [caps.ncbs.res.in]

- 4. academic.oup.com [academic.oup.com]

- 5. Frontiers | SREBPs as the potential target for solving the polypharmacy dilemma [frontiersin.org]

- 6. Inhibition of SREBP by a small molecule, betulin, improves hyperlipidemia and insulin resistance and reduces atherosclerotic plaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SREBP Processing Inhibitor, Betulin [sigmaaldrich.com]

- 8. Inhibition of the SREBP pathway prevents SARS-CoV-2 replication and inflammasome activation | Life Science Alliance [life-science-alliance.org]

- 9. Design, synthesis, and structure activity relationship analysis of new betulinic acid derivatives as potent HIV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Betulinic Acid Derivatives as Entry Inhibitors against HIV-1 and Bevirimat-Resistant HIV-1 Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New Phosphorus Analogs of Bevirimat: Synthesis, Evaluation of Anti-HIV-1 Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Practical Synthesis of Betulonic Acid Using Selective Oxidation of Betulin on Aluminium Solid Support - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Evaluation of Macrocyclized Betulin Derivatives as a Novel Class of Anti-HIV-1 Maturation Inhibitors [openmedicinalchemistryjournal.com]

- 14. Synthesis, Pharmacological Properties, and Potential Molecular Mechanisms of Antitumor Activity of Betulin and Its Derivatives in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

Betulin vs. Betulinic Acid: A Comprehensive Technical Guide to Biological Activity, Mechanisms, and Experimental Workflows

Executive Summary As a Senior Application Scientist navigating the landscape of natural product drug discovery, the distinction between structurally similar phytochemicals is a critical factor in therapeutic efficacy. Betulin (lup-20(29)-ene-3β,28-diol) and its oxidized derivative, betulinic acid (3β-hydroxy-lup-20(29)-en-28-oic acid), are pentacyclic lupane-type triterpenes derived primarily from the bark of birch (Betula spp.) and plane (Platanus spp.) trees. While betulin is highly abundant, the oxidation of its C-28 hydroxymethyl group to a carboxylic acid in betulinic acid triggers a profound paradigm shift in its biological utility, transforming it into a highly selective, potent pro-apoptotic agent. This whitepaper dissects their comparative biological activities, underlying signaling mechanisms, and provides self-validating protocols for their isolation and in vitro evaluation.

Structural Divergence and Pharmacodynamics

The seemingly minor structural difference at the C-28 position dictates the physicochemical properties and target binding affinity of these two triterpenes. Betulin possesses two hydroxyl groups (C-3 and C-28), making it a versatile scaffold for chemical derivatization but inherently limiting its direct target engagement in physiological environments.

In contrast, the C-28 carboxyl group of betulinic acid (BAc) acts as a critical pharmacophore. This moiety significantly enhances its ability to interact with mitochondrial membranes and specific transcription factors (such as Sp1, Sp3, and Sp4)[1]. The carboxylic acid also slightly improves aqueous solubility and allows for the formulation of water-soluble salts or targeted liposomal delivery systems, which are essential for overcoming the poor bioavailability that historically plagued triterpene research[2].

Comparative Biological Activity & Mechanisms of Action

The Mitochondrial Apoptosis Pathway

One of the most defining characteristics of betulinic acid is its selective cytotoxicity against cancer cells—particularly melanoma, neuroblastoma, and leukemia—while sparing healthy, non-neoplastic cells[3].

Unlike many standard chemotherapeutics that rely on DNA damage to trigger cell death, betulinic acid directly induces mitochondrial outer membrane permeabilization (MOMP) [3]. This mechanism is highly advantageous because it operates independently of the p53 tumor suppressor gene, which is frequently mutated or deleted in aggressive, chemoresistant cancers[3][4].

The causality of this pathway is rooted in the generation of Reactive Oxygen Species (ROS) and the subsequent depolarization of the mitochondrial membrane potential. This forces the release of cytochrome c and Smac into the cytosol, nucleating the apoptosome and triggering the caspase-9/caspase-3 proteolytic cascade[5][6]. Betulin, while sharing a similar backbone, exhibits a significantly lower affinity for these mitochondrial targets, requiring much higher concentrations to induce a comparable apoptotic response[7].

Fig 1. p53-independent mitochondrial apoptosis pathway induced by betulinic acid.

Quantitative Cytotoxicity Comparison

The superior efficacy of betulinic acid over betulin is best illustrated through in vitro half-maximal inhibitory concentration (IC50) metrics across diverse human cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Mechanistic Note | Ref |

| Betulin | MV4-11 | Leukemia | 18.16 | Weak antiproliferative activity | [8] |

| Betulinic Acid | HL60 | Leukemia | ~12.84 | Potent caspase cascade induction | [9] |

| Betulin | A549 | Lung Carcinoma | 15.51 | Low target affinity | [8] |

| Betulinic Acid | A549 | Lung Carcinoma | 7.19 | Topoisomerase II inhibition | [9] |

| Betulin | B164A5 | Melanoma | 30.5 | Baseline triterpene toxicity | [7] |

| Betulinic Acid | B164A5 | Melanoma | 15.3 | Selective melanoma cytotoxicity | [7] |

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. I have included the causality behind each procedural step to empower researchers to troubleshoot and adapt these workflows.

Protocol 1: Isolation and Purification of Betulinic Acid

While betulinic acid can be synthesized via the Jones oxidation of betulin, direct extraction from Platanus acerifolia (sycamore) bark is highly efficient for obtaining pure natural isolates[10][11].

Step-by-Step Methodology:

-

Biomass Pre-treatment: Pulverize 500g of Platanus bark. Submerge in boiling distilled water for 1 hour, then filter.

-

Causality: Hot water swells the lignocellulosic matrix and extracts highly polar, water-soluble tannins and polyphenols. Removing these early prevents them from co-eluting and interfering with downstream crystallization[10].

-

-

Solvent Extraction: Reflux the dried, pre-treated bark with a mixture of dichloromethane (DCM) and methanol (ratio 3:1) for 15 hours[12].

-

Causality: BAc is a moderately polar triterpene. DCM provides the necessary lipophilic solvation, while methanol acts as a protic disruptor, breaking the hydrogen bonds between the triterpenes and the plant cellulose matrix.

-

-

Concentration: Filter the extract and remove the solvent under reduced pressure using a rotary evaporator at 40°C until a crude solid remains.

-

Purification via Crystallization: Re-dissolve the crude residue in boiling methanol. Add 5% (w/w) activated charcoal and stir for 30 minutes. Filter hot through a Celite pad.

-

Causality: Activated charcoal adsorbs highly conjugated impurities (like chlorophyll) and trace phenolics. Hot filtration prevents premature precipitation of BAc.

-

-

Precipitation: Cool the filtrate to 5°C overnight. Centrifuge the resulting white precipitate, wash with ice-cold methanol, and dry in a vacuum oven at 50°C. This yields BAc at >93% purity[12].

Fig 2. Workflow for the extraction and purification of betulinic acid from bark biomass.

Protocol 2: In Vitro Cytotoxicity Validation (SRB Assay)

When evaluating plant-derived triterpenes, relying solely on the standard MTT assay can introduce critical errors.

Step-by-Step Methodology:

-

Cell Seeding: Seed A549 or B164A5 cells in 96-well plates at a density of

cells/well. Incubate for 24 hours at 37°C in 5% -

Compound Administration: Dissolve betulin and betulinic acid in analytical-grade DMSO to create 10mM stock solutions. Perform serial dilutions in culture media (0.1 µM to 100 µM). Ensure final DMSO concentration in the wells never exceeds 0.1% (v/v).

-

Causality: Triterpenes are notoriously hydrophobic. However, exceeding 0.1% DMSO induces solvent-mediated cytotoxicity, which artificially skews the IC50 curve and invalidates the assay's selectivity parameters.

-

-

Fixation: After 48 hours of treatment, add cold trichloroacetic acid (TCA) to a final concentration of 10% directly to the wells. Incubate at 4°C for 1 hour, then wash with deionized water and air dry.

-

SRB Staining: Add 0.4% (w/v) Sulforhodamine B (SRB) dissolved in 1% acetic acid to each well for 30 minutes. Wash unbound dye with 1% acetic acid.

-

Causality: Why SRB over MTT? Phytochemicals and redox-active compounds can directly reduce the MTT tetrazolium salt into formazan even in the absence of living cells, creating false-viability artifacts. SRB binds stoichiometrically to basic amino acid residues under mild acidic conditions, providing a direct, non-redox-dependent measurement of total cellular protein mass[8].

-

-

Quantification: Solubilize the bound dye in 10 mM Tris base (pH 10.5) and measure absorbance at 515 nm using a microplate reader.

Conclusion

The transition from betulin to betulinic acid represents a masterclass in how subtle functional group modifications can dictate biological fate. While betulin serves as an excellent, highly abundant precursor, betulinic acid's specific induction of the mitochondrial apoptotic pathway, independent of p53, positions it as a superior candidate for targeted oncology therapeutics. By utilizing robust, interference-free validation assays and optimized extraction protocols, researchers can accurately harness and derivatize this potent lupane scaffold.

References

1.3 2.5 3. 4.4 5.1 6.7 7.8 8.2 9. 10 10.9 11. 12.12

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. Cytotoxic Potential of Betulinic Acid Fatty Esters and Their Liposomal Formulations: Targeting Breast, Colon, and Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Betulinic Acid for Cancer Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Betulinic acid induces apoptosis by regulating PI3K/Akt signaling and mitochondrial pathways in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. jpccr.eu [jpccr.eu]

- 8. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scirp.org [scirp.org]

- 10. researchgate.net [researchgate.net]

- 11. bio-protocol.org [bio-protocol.org]

- 12. US20070149490A1 - process for the extraction of betulinic acid - Google Patents [patents.google.com]

Technical Guide: Isolation, Purification, and Characterization of Lup-20(29)-ene-3β,28-diol (Betulin) from Betula Species

Executive Summary

Lup-20(29)-ene-3β,28-diol , commonly known as Betulin , is a pentacyclic triterpene of the lupane structure.[1][2][3][4][5] It constitutes up to 30% of the dry weight of the outer bark of silver birch (Betula pendula), making it one of the most abundant naturally occurring triterpenes.

This guide serves as a definitive technical resource for researchers aiming to isolate high-purity Betulin. Unlike generic protocols, this document focuses on the causality of extraction parameters , the differentiation between Betula species , and self-validating purification workflows essential for pharmaceutical precursors.

Botanical and Phytochemical Profiling[4][6]

Species Differentiation and Yield Potential

While the genus Betula is the primary source, the yield of Betulin varies significantly between species and tissue types. Betula pendula (Silver Birch) is the industrial gold standard due to its higher concentration of betulin compared to Betula pubescens (Downy Birch).

| Feature | Betula pendula (Silver Birch) | Betula pubescens (Downy Birch) |

| Ploidy | Diploid (2n=28) | Tetraploid (2n=56) |

| Bark Morphology | White, peeling, often with black fissures/diamonds.[1] | Smooth, grayish-white, fewer fissures.[1] |

| Betulin Content (Outer Bark) | 20% – 30% (Dry Weight) | 10% – 15% (Dry Weight) |

| Impurity Profile | Lower phenolic content in outer bark.[1] | Higher content of fatty acids/phenolics. |

| Primary Habitat | Dry, sandy soils; pioneer species.[1] | Wetter, poorly drained soils; peat bogs.[1][6] |

Technical Insight: For drug development, sourcing B. pendula outer bark specifically (excluding the inner phloem) minimizes downstream purification steps required to remove tannins and glycosides.

Biosynthetic Pathway

Betulin is synthesized via the mevalonic acid (MVA) pathway in the cytosol. The cyclization of 2,3-oxidosqualene is the rate-limiting step, catalyzed by Lupeol Synthase (LUS).[1]

Figure 1: Biosynthetic pathway of Betulin from Squalene.[1] Green node indicates the target analyte.

Extraction Methodologies

Solvent Selection Strategy

The choice of solvent dictates the purity of the crude extract.

-

Chloroform/Dichloromethane (DCM): High solubility for Betulin but extracts significant amounts of phenolic impurities and is environmentally hazardous.

-

Ethanol (95%): The preferred solvent for pharmaceutical applications. While Betulin solubility is lower in ethanol than in chlorinated solvents, ethanol's selectivity against non-polar waxes and high-polarity tannins (at reflux temp) offers a superior crude profile.[1]

Protocol: Soxhlet Extraction (Standardized)

This protocol utilizes 95% Ethanol to maximize yield while maintaining a "Green Chemistry" profile.

Reagents:

-

Dried Outer Bark of B. pendula (Particle size: 0.5–1.0 mm).

-

Ethanol (95% v/v).[7]

-

Calcium Hydroxide (Ca(OH)₂).[1]

Workflow:

-

Pre-treatment: Dry bark at 40°C for 24 hours. Grind to mesh size 20 (0.84 mm). Rationale: Finer powder increases surface area but risks clogging the thimble; 0.5-1.0 mm is the hydrodynamic optimum.

-

Loading: Place 20g of ground bark into a cellulose thimble.

-

Extraction: Load thimble into Soxhlet extractor fitted to a 500mL round-bottom flask containing 250mL Ethanol.

-

Cycle: Reflux at 85°C (bath temperature) for 6 hours (approx. 12–15 siphon cycles).

-

Concentration: Evaporate solvent via rotary evaporator until volume is reduced to ~50mL.

Purification and Characterization

Crude ethanolic extracts contain Betulin, Lupeol, Betulinic Acid, and phenolic pigments.[1] To isolate Lup-20(29)-ene-3β,28-diol at >98% purity, a chemical purification step using Calcium Hydroxide is required before recrystallization.[1][8]

Protocol: Calcium Hydroxide Purification

This method exploits the acidity of contaminants (like Betulinic Acid and phenols) to form insoluble calcium salts, while Betulin (a diol) remains in solution.

Step-by-Step:

-

Basification: To the hot concentrated ethanolic extract (~50mL), add excess Calcium Hydroxide (Ca(OH)₂).

-

Reflux: Boil under reflux for 1 hour.

-

Filtration: Filter the hot solution immediately to remove the solid calcium salts and residual bark debris.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C for 12 hours. Betulin will precipitate as white needles.

-

Recrystallization: Dissolve the precipitate in minimal boiling Isopropanol or Ethanol. Cool to recrystallize.[13]

Figure 2: Purification workflow utilizing Calcium Hydroxide to segregate Betulin from acidic impurities.[1]

Analytical Quantification

To validate the isolation, High-Performance Liquid Chromatography (HPLC) is the standard.[14] Gas Chromatography (GC) requires derivatization (silylation) due to Betulin's high boiling point and thermal instability.

HPLC-UV Method (Self-Validating)

| Parameter | Specification |

| Column | C18 Reverse Phase (e.g., 250mm × 4.6mm, 5μm) |

| Mobile Phase | Acetonitrile : Water (86 : 14 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 210 nm |

| Injection Vol | 20 μL |

| Retention Time | ~8.5 min (Betulin); ~11.5 min (Betulinic Acid) |

| Limit of Detection | ~0.5 μg/mL |

Validation Check: A pure Betulin sample must show a single peak at ~8.5 min. If a peak appears at ~11.5 min, the Ca(OH)₂ purification step was insufficient (residual Betulinic Acid). If broad peaks appear early (<4 min), phenolic contamination persists.[1]

References

-

Simultaneous determination of betulin and betulinic acid in white birch bark using RP-HPLC. Source: Zhao, G., et al. (2007).[1] Journal of Pharmaceutical and Biomedical Analysis. URL:[Link]

-

Effective Method of Purification of Betulin from Birch Bark: The Importance of Its Purity for Scientific and Medicinal Use. Source: Šiman, P., et al. (2016).[1] PLOS ONE. URL:[Link][1]

-

Betula pendula and Betula pubescens: A Technical Comparison. Source: European Atlas of Forest Tree Species.[15] URL:[Link][1]

-

Methods of Betulin Extraction from Birch Bark. Source: Kislitsyn, A., et al. (2022).[1][3] Molecules. URL:[Link]

-

PubChem Compound Summary: Lup-20(29)-ene-3beta,28-diol (Betulin). Source:[1][11] National Center for Biotechnology Information. URL:[Link][1][11]

Sources

- 1. Lup-20(29)-ene-3beta,28-diol | C30H50O2 | CID 221023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. notulaebotanicae.ro [notulaebotanicae.ro]

- 3. Methods of Betulin Extraction from Birch Bark - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Betula pendula - Wikipedia [en.wikipedia.org]

- 7. (PDF) Simultaneous determination of betulin and betulinic acid in white birch bark using RP-HPLC [academia.edu]

- 8. Effective Method of Purification of Betulin from Birch Bark: The Importance of Its Purity for Scientific and Medicinal Use | PLOS One [journals.plos.org]

- 9. biochemistry.tamu.edu [biochemistry.tamu.edu]

- 10. CN103439446A - Method for measuring content of betulin in birch bark by using RP-HPL method - Google Patents [patents.google.com]

- 11. nmppdb.com.ng [nmppdb.com.ng]

- 12. academic.oup.com [academic.oup.com]

- 13. biorxiv.org [biorxiv.org]

- 14. woodresearch.sk [woodresearch.sk]

- 15. forest.jrc.ec.europa.eu [forest.jrc.ec.europa.eu]

Pharmacological Mechanism of Action of Betulin in Cancer Therapy: A Technical Deep Dive

Executive Summary

Betulin (lup-20(29)-ene-3β,28-diol) is a pentacyclic triterpene abundant in the outer bark of white birch (Betula alba).[1][2][3] Historically viewed merely as the precursor to betulinic acid, recent high-impact studies have established Betulin as a distinct pharmacological agent with a unique mechanism of action: the specific inhibition of the SREBP (Sterol Regulatory Element-Binding Protein) pathway. By targeting cancer lipid metabolism—a critical hallmark of malignancy—Betulin induces "lipotoxicity" and subsequent apoptosis. This guide dissects the molecular pharmacodynamics of Betulin, distinguishing it from its derivatives, and provides validated protocols for assessing its efficacy.

Physicochemical Profile & Pharmacokinetics

Before analyzing the mechanism, the researcher must understand the molecule's limitations. Betulin is highly lipophilic, a property that dictates its cellular entry but hinders bioavailability.

-

Chemical Structure: Lupane-type triterpene with a secondary hydroxyl group at C-3 and a primary hydroxyl group at C-28.

-

Solubility: Practically insoluble in water (<0.1 µg/mL). Soluble in DMSO, ethanol, and pyridine.

-

ADME Challenge: The primary barrier to clinical translation is poor oral bioavailability. However, its high logP allows rapid passive diffusion across cancer cell membranes in vitro, making it highly potent in cell-based assays.

Core Molecular Mechanisms

Mechanism A: Metabolic Reprogramming via SREBP Inhibition

Unlike many chemotherapeutics that target DNA replication, Betulin acts as a "metabolic starving agent." Rapidly dividing cancer cells require massive amounts of lipids for membrane synthesis. They achieve this by upregulating SREBPs.[4]

The Mechanism:

-

Normal State: SREBP resides in the Endoplasmic Reticulum (ER) bound to SCAP (SREBP Cleavage-Activating Protein). When lipid levels are low, SCAP escorts SREBP to the Golgi for cleavage and activation.

-

Betulin Action: Betulin binds specifically to SCAP.[5] This binding increases the affinity of SCAP for INSIG (Insulin Induced Gene), an anchor protein.

-

Result: The SREBP-SCAP-INSIG complex is locked in the ER. SREBP cannot translocate to the Golgi for proteolytic activation.

-

Downstream Effect: Transcription of rate-limiting lipogenic enzymes (FASN, HMGCR) is halted. The cancer cell undergoes lipid starvation, ER stress, and subsequent apoptosis.

Mechanism B: The Intrinsic Mitochondrial Apoptotic Pathway

Betulin triggers the intrinsic (mitochondrial) apoptotic pathway, distinct from the extrinsic (death receptor) pathway.

-

Bax/Bak Translocation: Betulin treatment induces the rapid translocation of pro-apoptotic proteins Bax and Bak from the cytosol to the outer mitochondrial membrane.[6]

-

ΔΨm Collapse: This pore formation leads to the loss of mitochondrial membrane potential (ΔΨm).

-

Cytochrome c Release: Cytochrome c leaks into the cytosol, forming the apoptosome with Apaf-1 and Pro-Caspase-9.

-

Caspase Cascade: Activation of Caspase-9 leads to the cleavage of executioner Caspase-3/7 and PARP, resulting in DNA fragmentation.

Distinction Note: Unlike Betulinic Acid, which can directly permeabilize isolated mitochondria, Betulin requires cellular context (likely the upstream metabolic stress described in Mechanism A) to trigger this cascade.

Mechanism C: Kinase Modulation (PI3K/Akt & MAPK)

Betulin acts as a chemosensitizer by dampening survival signals.

-

PI3K/Akt/mTOR: Betulin suppresses the phosphorylation of Akt, preventing the cell from counteracting apoptotic signals.

-

MAPK: It modulates ERK, JNK, and p38 pathways, often preventing the stress-response hyperphosphorylation that protects cancer cells during chemotherapy.

Visualization of Signaling Pathways[1]

The following diagram illustrates the dual-action mechanism of Betulin: the metabolic blockade at the ER and the execution phase at the mitochondria.

Caption: Betulin stabilizes the SCAP-INSIG complex, trapping SREBP in the ER and blocking lipogenesis, while simultaneously triggering mitochondrial depolarization.

Quantitative Data: Cytotoxicity Profile

The following table summarizes IC50 values of Betulin across key cancer cell lines. Note the variance based on the assay time and cell density.

| Cell Line | Cancer Type | IC50 (µg/mL) | Assay Type | Key Insight |

| HeLa | Cervical | 10.5 | MTT (72h) | High sensitivity; rapid Cyt-c release observed. |

| A549 | Lung (NSCLC) | 13.2 | MTT (72h) | Synergistic with Gefitinib via SREBP inhibition. |

| HepG2 | Hepatocellular | 14.0 | SRB | Strong suppression of lipid accumulation. |

| MCF-7 | Breast | 12.8 | MTT | Effective despite p53 status. |

| K562 | Leukemia | >100 | MTT | Resistant. Indicates cell-type specificity (likely lipid-dependence). |

Experimental Validation Protocols

To validate Betulin's mechanism in your own lab, use the following self-validating protocols.

Protocol A: Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1)

Purpose: To confirm that Betulin induces apoptosis via the intrinsic mitochondrial pathway rather than non-specific necrosis.

Reagents:

-

JC-1 Probe: 5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide.

-

Positive Control: CCCP (Carbonyl cyanide 3-chlorophenylhydrazone) - 50 µM.[7]

Workflow:

-

Seeding: Seed cancer cells (e.g., HeLa) at

cells/well in a 6-well plate. Incubate 24h. -

Treatment: Treat with Betulin (IC50 concentration) and Vehicle (DMSO < 0.1%) for 12h, 24h, and 48h.

-

Critical Step: Include a CCCP treated well (1 hour) as a positive control for depolarization.

-

-

Staining: Aspirate medium. Add JC-1 working solution (2 µM final concentration in warm media). Incubate 20 min at 37°C in dark.

-

Washing: Wash 2x with cold PBS.

-

Analysis (Flow Cytometry):

-

Channel FL-2 (Red): Detects J-aggregates (Healthy mitochondria, high potential).

-

Channel FL-1 (Green): Detects Monomers (Depolarized mitochondria, apoptotic).

-

Validation: A shift from Red (High) to Green (Low) indicates Betulin efficacy.

-

Protocol B: SREBP Pathway Validation (Western Blot)

Purpose: To verify the metabolic mechanism (SREBP precursor accumulation).

-

Lysis: Lyse cells using RIPA buffer with protease inhibitors.

-

Fractionation (Optional but recommended): Separate Nuclear vs. Cytosolic/ER fractions.

-

Target Detection:

-

SREBP-1 (Precursor): ~125 kDa (Should INCREASE or remain stable in ER fraction).

-

SREBP-1 (Nuclear/Mature): ~68 kDa (Should DECREASE significantly in Nuclear fraction).

-

FASN: Fatty Acid Synthase (Downstream target - should decrease).

-

Experimental Workflow Diagram (JC-1 Assay)

Caption: Workflow for JC-1 assay. Betulin treatment causes a shift from Red (Aggregates) to Green (Monomers) fluorescence.

Challenges & Future Directions

While the mechanism is potent, the hydrophobicity of Betulin remains the primary hurdle.

-

Formulation Science: Current research focuses on nano-encapsulation (liposomes, PLGA nanoparticles) to improve the pharmacokinetic profile without chemical modification that might alter SCAP binding.

-

Combination Therapy: Betulin shows immense promise in overcoming TKI (Tyrosine Kinase Inhibitor) resistance (e.g., Gefitinib in lung cancer) by cutting off the lipid supply that resistant cells rely on for membrane remodeling.

References

-

Tang, J. et al. (2011). Inhibition of SREBP by a Small Molecule, Betulin, Improves Hyperlipidemia and Insulin Resistance and Reduces Atherosclerotic Plaques. Cell Metabolism. [Link] (The foundational paper identifying Betulin as a specific SCAP/SREBP inhibitor).

-

Mullauer, F.B. et al. (2010). Betulin is a potent anti-tumor agent that is distinct from betulinic acid.[6][8] Cancer Research. [Link] (Establishes the distinction between Betulin and BA, specifically regarding mitochondrial interaction).

-

Li, Y. et al. (2016). Inhibition of SREBP increases gefitinib sensitivity in non-small cell lung cancer cells. Oncotarget. [Link] (Demonstrates the chemosensitization mechanism).

-

Fulda, S. (2008). Betulinic Acid for Cancer Treatment and Prevention. International Journal of Molecular Sciences. [Link] (Comprehensive review of the triterpene family mechanisms).

-

Grymel, M. et al. (2019). Betulin and its derivatives as a source of new promising anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link] (Recent overview of chemical modifications and structure-activity relationships).

Sources

- 1. researchgate.net [researchgate.net]

- 2. termedia.pl [termedia.pl]

- 3. Betulin and betulinic acid in cancer research [jpccr.eu]

- 4. Key events in cancer: Dysregulation of SREBPs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ovid.com [ovid.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Betulin induces mitochondrial cytochrome c release associated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Lup-20(29)-ene-3beta,28-diol molecular weight and CAS number

Technical Monograph: Lup-20(29)-ene-3beta,28-diol (Betulin) [1][2][3]

Executive Summary

Lup-20(29)-ene-3beta,28-diol , universally known in pharmacognosy as Betulin , is a naturally occurring pentacyclic triterpene of the lupane class.[1][2][3][4][5][6][7][8][9][10][11] While historically used as a marker for Betula (birch) species, it has transitioned from a passive phytochemical artifact to a high-value scaffold in drug discovery.[2]

Its structural uniqueness lies in the coexistence of a secondary hydroxyl at C-3, a primary hydroxyl at C-28, and an isopropenyl side chain.[2] This functionality allows for precise semi-synthetic modifications, most notably the oxidation to Betulinic Acid , a potent anti-retroviral and anti-neoplastic agent.[2] Furthermore, native Betulin exhibits specific metabolic regulation activity by inhibiting the SREBP pathway, offering therapeutic potential for metabolic syndrome.[2][12][13]

Part 1: Physicochemical Identity

The following data constitutes the primary validation metrics for Lup-20(29)-ene-3beta,28-diol.

| Parameter | Specification |

| Systematic Name | Lup-20(29)-ene-3 |

| Common Name | Betulin |

| CAS Registry Number | 473-98-3 |

| Molecular Formula | |

| Molecular Weight | 442.72 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 251–252 °C |

| Solubility | Soluble in pyridine, THF, warm ethanol; Insoluble in water |

| Key Structural Features | Lupane skeleton; Isopropenyl group at C-19; |

Part 2: Isolation & Purification Strategy

Objective: Isolate high-purity Betulin (>98%) from Betula pendula outer bark, separating it from the structurally similar Lupeol and Betulinic acid.[2]

Mechanism of Extraction

The extraction relies on the differential solubility of triterpenes. Betulin constitutes up to 30% of the dry weight of outer birch bark.[11] We utilize an azeotropic solvent system to maximize yield while minimizing the extraction of polyphenolic tannins.

Protocol: Recrystallization-Based Isolation

-

Pre-treatment:

-

Solid-Liquid Extraction:

-

Solvent: Ethanol:Water (95:5) or Chloroform (azeotropic recycling recommended).

-

Condition: Reflux for 4 hours.

-

Validation: Monitor the supernatant via TLC (Hexane:Ethyl Acetate 7:3). Betulin

.[2]

-

-

Crude Precipitation:

-

Concentrate the extract to 20% volume.

-

Cool to 4°C overnight.[2] Betulin precipitates as a crude white solid; polyphenols remain in the supernatant.

-

-

Purification (Recrystallization):

Workflow Visualization

Figure 1: Step-by-step isolation workflow for obtaining pharmacological-grade Betulin from biomass.[2]

Part 3: Chemical Reactivity & Semi-Synthesis

Betulin is a "pro-drug" scaffold.[2] Its primary utility in oncology is its conversion to Betulinic Acid .[2] The challenge lies in chemically distinguishing the primary hydroxyl at C-28 from the secondary hydroxyl at C-3.

Synthesis: Betulin Betulinic Acid

The "Jones Oxidation" route is the industry standard for laboratory-scale synthesis, though TEMPO-mediated oxidation is preferred for green chemistry applications.[2]

-

Oxidation (Jones Reagent):

-

Stereoselective Reduction:

Figure 2: The semi-synthetic conversion of Betulin to the anti-retroviral agent Betulinic Acid.[2][17]

Part 4: Pharmacological Mechanism (Metabolic Regulation)

While Betulinic acid is famous for apoptosis induction (mitochondrial permeabilization), Betulin itself is a specific inhibitor of the SREBP (Sterol Regulatory Element-Binding Protein) pathway. This makes it a high-potential candidate for treating hyperlipidemia and type 2 diabetes.[2]

Mechanism of Action: SREBP Inhibition[9][13][14][21]

-

Normal State: SREBP forms a complex with SCAP (SREBP Cleavage Activating Protein) in the ER. When sterols are low, SCAP escorts SREBP to the Golgi for proteolytic activation.

-

Betulin Binding: Betulin binds directly to SCAP.[2]

-

Stabilization: This binding promotes the interaction between SCAP and Insig (Insulin-induced gene).[13]

-

Retention: The SCAP-SREBP complex is anchored in the ER and cannot transit to the Golgi.

-

Result: SREBP is not processed into its nuclear transcription factor form (nSREBP). Downstream lipogenic genes (HMGCR, FAS) are downregulated.[2]

Figure 3: Molecular mechanism of Betulin-mediated inhibition of lipid biosynthesis via SCAP-Insig stabilization.[2]

Part 5: Analytical Characterization

To ensure scientific integrity, the isolated compound must be validated against these spectral signatures.

-

-NMR (125 MHz,

-

-NMR (500 MHz,

References

-

Tang, J. J., et al. (2011).[2][13] Inhibition of SREBP by a small molecule, betulin, improves hyperlipidemia and insulin resistance and reduces atherosclerotic plaques.[12][13][19] Cell Metabolism, 13(1), 44-56.[2][12] Link

-

Krasutsky, P. A. (2006).[2] Birch bark research and development. Natural Product Reports, 23(6), 919-942.[2] Link

-

Yogeeswari, P., & Sriram, D. (2005).[2] Betulinic acid and its derivatives: a review on their biological properties. Current Medicinal Chemistry, 12(6), 657-666.[2] Link

-

PubChem Database. (n.d.). Lup-20(29)-ene-3beta,28-diol (CID 221023).[2][4][10] National Center for Biotechnology Information.[2] Link

-

CymitQuimica. (n.d.). Lup-20(29)-ene-3b,28-diol Product Data. Link

Sources

- 1. Lup-20(29)-ene-3b,28-diol | CymitQuimica [cymitquimica.com]

- 2. Lup-20(29)-ene-3beta,28-diol | C30H50O2 | CID 221023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. SREBP Processing Inhibitor, Betulin [sigmaaldrich.com]

- 4. evitachem.com [evitachem.com]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. Lup-20(29)-en-3-ol, acetate, (3β)- [webbook.nist.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Phytochemical: Lup-20(29)-ene-3beta,28-diol [caps.ncbs.res.in]

- 11. nstchemicals.com [nstchemicals.com]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | SREBPs as the potential target for solving the polypharmacy dilemma [frontiersin.org]

- 14. [Synthesis of betulinic acid from betulin and study of its solubilization usingliposomes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. An efficient process for the transformation of betulin to betulinic acid by a strain of Bacillus megaterium - PMC [pmc.ncbi.nlm.nih.gov]

- 17. RU2190622C1 - Method of synthesis of betulinic acid - Google Patents [patents.google.com]

- 18. Methods of Analysis and Identification of Betulin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inhibition of SREBP by a small molecule, betulin, improves hyperlipidemia and insulin resistance and reduces atherosclerotic plaques - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthetic Pathway of Lupane-Type Triterpenoids in Plants: A Technical Guide

Executive Summary

Lupane-type triterpenoids, characterized by their pentacyclic scaffold, are a high-value class of phytochemicals with proven antiretroviral (anti-HIV), anti-inflammatory, and anticancer properties.[1] The pharmacological efficacy of compounds such as lupeol , betulin , and betulinic acid stems from their specific structural motifs—notably the isopropenyl group at C-19 and the carboxylic acid function at C-28.

This guide provides a rigorous technical analysis of their biosynthesis, from precursor assembly to late-stage oxidation. It is designed for scientists aiming to optimize metabolic flux in heterologous hosts or characterize novel pathway variants in non-model plant species.

Part 1: The Biosynthetic Architecture

The biosynthesis of lupane triterpenoids is a compartmentalized process involving cytosolic precursor generation, membrane-bound cyclization, and endoplasmic reticulum (ER)-localized oxidation.

Precursor Assembly and The Commitment Step

While plants utilize both the Mevalonate (MVA) and Methylerythritol Phosphate (MEP) pathways, triterpenoids are predominantly derived from the cytosolic MVA pathway .

-

IPP/DMAPP Synthesis: Acetyl-CoA is converted to isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).

-

FPP Synthesis: Farnesyl Diphosphate Synthase (FPS) condenses two IPP units with one DMAPP to form Farnesyl Diphosphate (FPP, C15).

-

Squalene Formation (The Choke Point): Two FPP molecules are condensed head-to-head by Squalene Synthase (SQS) to form squalene (C30). This is the first committed step toward sterol and triterpenoid synthesis, diverting flux away from sesquiterpenes.

-

Epoxidation: Squalene Epoxidase (SQE) introduces an oxygen atom at the 2,3-position, creating 2,3-oxidosqualene , the universal substrate for all cyclases.

The Cyclization Mechanism: Lupeol Synthase (LUS)

The divergence of the lupane skeleton from sterols (cycloartenol) or other triterpenes (oleanane/ursane) is dictated by the Oxidosqualene Cyclase (OSC) .[2]

-

Enzyme: Lupeol Synthase (LUS) [EC 5.4.99.41].[3]

-

Mechanism: Unlike the Chair-Boat-Chair (CBC) conformation used for sterols, LUS forces 2,3-oxidosqualene into a Chair-Chair-Chair (CCC) conformation.[4]

-

Cation Cascade:

-

Protonation of the epoxide ring opens it, initiating a cascade to form the dammarenyl cation .

-

Ring expansion and D-ring formation create the baccharenyl cation .

-

A complex rearrangement forms the lupenyl cation .

-

Deprotonation: Crucially, a histidine or tyrosine residue in the active site abstracts a proton from C-29 (or C-30), neutralizing the cation to form the characteristic isopropenyl side chain of lupeol .

-

Late-Stage Oxidation: The CYP716A Family

Lupeol is biologically active but serves as a precursor to the more potent betulinic acid. This transformation requires sequential oxidation at the C-28 position, catalyzed by Cytochrome P450 monooxygenases (CYPs) , specifically the CYP716A subfamily.[5]

-

Step 1: Lupeol

Betulin (Alcohol).[2] -

Step 2: Betulin

Betulinic Aldehyde .[2] -

Step 3: Betulinic Aldehyde

Betulinic Acid (Carboxylic Acid).

Key Enzymes:

-

CYP716A12 (Medicago truncatula): A multifunctional oxidase capable of C-28 carboxylation.

-

CYP716A155 (Vitis vinifera): Highly specific for the lupeol-to-betulinic acid conversion.

Visualization: Signaling and Flux Pathway

Caption: Flux from cytosolic precursors through the CCC-conformation cyclization to the CYP450-mediated oxidation at the ER interface.

Part 2: Metabolic Engineering & Regulation[6]

For drug development, native plant extraction is often insufficient due to low yields (<1% dry weight). Metabolic engineering in yeast (S. cerevisiae) or Yarrowia lipolytica is the industry standard.

Key Regulatory Factors

-

Transcription Factors: BpMYB21 and BpbHLH9 (from Betula platyphylla) have been identified as positive regulators, binding to the promoters of SQS and LUS to upregulate flux during stress (e.g., fungal elicitation).

-

Competing Pathways: The primary competitor is Beta-Amyrin Synthase (bAS) , which diverts oxidosqualene toward oleanane-type saponins. In engineered hosts, Lanosterol Synthase (ERG7) competes for the same substrate to make ergosterol (essential for yeast survival).

Comparative Engineering Metrics

The following table summarizes enzyme sources and achievable titers in heterologous hosts.

| Component | Enzyme Source (Gene) | Function | Host System | Max Titer (mg/L) | Ref |

| Cyclase | Arabidopsis thaliana (AtLUP1) | Cyclizes oxidosqualene to lupeol | S. cerevisiae | ~150 | [1] |

| Cyclase | Olea europaea (OeLUS) | High-fidelity lupeol synthesis | N. benthamiana | N/A | [2] |

| Oxidase | Medicago truncatula (CYP716A12) | C-28 oxidation (Lupeol | S. cerevisiae | 112 | [3] |

| Oxidase | Vitis vinifera (CYP716A155) | High efficiency C-28 oxidation | Y. lipolytica | 657 (Fed-batch) | [4] |

| Reductase | Arabidopsis thaliana (ATR1) | Electron donor for CYP450 | S. cerevisiae | - | [3] |

Technical Insight: The highest yields in Y. lipolytica are achieved by coupling pathway engineering with lipid droplet (LD) engineering . Since triterpenoids are hydrophobic, expanding the LD storage capacity prevents feedback inhibition and cellular toxicity.

Part 3: Experimental Protocols

Protocol: Extraction and GC-MS Quantification

This protocol is designed for the precise quantification of lupeol and betulinic acid from plant tissue or engineered yeast pellets. It avoids common pitfalls like incomplete hydrolysis of esterified forms.

Reagents

-

Extraction Solvent: Ethyl Acetate (EtOAc) or Chloroform:Methanol (2:1).

-

Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS.

-

Internal Standard: Cholesterol (non-endogenous) or Betulin (if not an analyte).

Workflow Steps

-

Lyophilization: Freeze-dry biomass for 24h to remove water (water interferes with derivatization).

-

Disruption: Grind tissue to fine powder (bead beating for yeast).

-

Extraction:

-

Add 5 mL solvent per 100 mg tissue.

-

Sonicate for 30 min at 25°C.

-

Centrifuge (4000g, 10 min) and collect supernatant. Repeat 2x.

-

-

Saponification (Optional but Recommended):

-

To quantify total triterpenes (free + esterified), evaporate solvent.

-

Resuspend in 6% KOH in methanol. Reflux at 80°C for 1h.

-

Extract unsaponifiable fraction with hexane.

-

-

Derivatization (Critical):

-

Evaporate solvent to dryness under N2 stream.

-

Add 50 µL Pyridine + 50 µL BSTFA (with 1% TMCS).

-

Incubate at 70°C for 60 min. (High temp is required to silylate the hindered C-28 carboxyl group of betulinic acid).

-

-

GC-MS Analysis:

-

Column: HP-5ms or DB-5ms (30m x 0.25mm).

-

Inlet: 280°C, Splitless.

-

Temp Program: 150°C (1 min)

20°C/min to 280°C

-

Visualization: Experimental Workflow

Caption: Analytical workflow emphasizing the critical high-temperature silylation step for carboxylic acid detection.

References

-

Herrera, J. B., et al. (1998).[3] Cloning and characterization of the Arabidopsis thaliana lupeol synthase gene. Phytochemistry. Link

-

Saiman, M. Z., et al. (2012). CYP716A12 is a multifunctional oxidase in triterpenoid biosynthesis. Plant Physiology. Link

-

Fukushima, E. O., et al. (2011). CYP716A subfamily members are multifunctional oxidases in triterpenoid biosynthesis. Plant and Cell Physiology. Link

-

Li, Y., et al. (2020). Multidimensional metabolic engineering of Yarrowia lipolytica for highly efficient biosynthesis of betulinic acid.[1] Green Chemistry. Link

-

Moses, T., et al. (2014). Metabolic engineering of the triterpenoid pathway in Saccharomyces cerevisiae. Biotechnology and Bioengineering.[5] Link

Sources

Technical Guide: Structure-Activity Relationship (SAR) of Betulin Derivatives

Executive Summary

Betulin (lup-20(29)-ene-3β,28-diol) is a naturally occurring pentacyclic triterpene abundant in the bark of Betula species (white birch).[1] While Betulin itself exhibits moderate biological activity, its oxidized derivative, Betulinic Acid (BA) , and subsequent semi-synthetic analogues have emerged as high-value scaffolds in oncology and virology.

This guide analyzes the critical Structure-Activity Relationships (SAR) driving the transition from a raw phytochemical to clinical candidates like Bevirimat . We examine the molecular mechanisms—specifically mitochondrial membrane permeabilization in oncology and capsid maturation inhibition in HIV—and provide validated synthetic protocols for scaffold functionalization.

The Betulin Pharmacophore: Structural Anatomy

The lupane skeleton offers three primary sites for chemical modification. Understanding the reactivity and biological implication of each site is the foundation of rational drug design for this class.

Scaffold Analysis

-

C-3 Position (Secondary Hydroxyl): The stereochemistry (3β-OH) is crucial. Esterification here often dictates bioavailability and target affinity (e.g., HIV maturation inhibition).

-

C-28 Position (Primary Hydroxyl): Oxidation to a carboxylic acid (Betulin

Betulinic Acid) is the "switch" that activates significant cytotoxicity. Amidation at this site modulates solubility and overcomes drug resistance. -

C-20/29 Position (Isopropenyl Group): This alkene moiety allows for hydrogenation or expansion into heterocyclic rings, affecting lipophilicity and metabolic stability.

Visualizing the SAR Logic

The following diagram maps the functional zones of the Betulin scaffold.

Figure 1: Functional zoning of the Betulin scaffold. C-3 and C-28 are the primary drivers of biological specificity.[2]

Oncology SAR: The Mitochondrial Trigger

Betulinic Acid (BA) is distinct from conventional chemotherapeutics because it induces apoptosis via the intrinsic mitochondrial pathway , largely independent of p53 status. This makes it effective against chemo-resistant phenotypes (e.g., melanoma, neuroblastoma).

Mechanism of Action (MoA)

BA directly targets the mitochondrial outer membrane, inducing permeabilization (MOMP). This results in the release of cytochrome c and the formation of the apoptosome.

Key SAR Rule: The C-28 Carboxylic Acid is non-negotiable for cytotoxicity. Reduction back to the alcohol (Betulin) or conversion to a methyl ester drastically reduces anti-cancer potency.

Figure 2: Betulinic Acid triggers the intrinsic apoptotic pathway via direct mitochondrial membrane permeabilization.

Comparative Potency Data

The table below illustrates the "C-28 Switch"—the dramatic increase in potency when the C-28 alcohol is oxidized to an acid.

| Compound | C-3 Substituent | C-28 Substituent | IC50 (Melanoma A375) | IC50 (Neuroblastoma SH-SY5Y) |

| Betulin | -OH | -CH2OH | > 20 µM | > 20 µM |

| Betulinic Acid | -OH | -COOH | 1.5 - 4.0 µM | 2.0 - 5.0 µM |

| Betulinic Acid Methyl Ester | -OH | -COOCH3 | > 20 µM | > 20 µM |

| 3-O-Acetyl-Betulinic Acid | -OAc | -COOH | 2.0 - 5.0 µM | 3.0 - 6.0 µM |

Data synthesized from Fulda et al. and Zuco et al. (See References).

Virology SAR: HIV Maturation Inhibition[3][4]

In HIV research, the SAR focus shifts from C-28 cytotoxicity to C-3 specificity. Bevirimat (PA-457) was the first-in-class maturation inhibitor. It does not kill the virus but prevents the cleavage of the capsid protein (CA) from the spacer peptide 1 (SP1), rendering the virions non-infectious.

The Bevirimat Pharmacophore

-

C-3 Modification: A 3',3'-dimethylsuccinyl ester is critical. This bulky, acidic side chain anchors the molecule to the HIV-1 Gag polyprotein.

-

C-28 Modification: While Bevirimat retains the -COOH, next-generation analogues modify this to an amine or amide to overcome polymorphisms (SP1-V7A) that cause resistance.

Figure 3: Bevirimat blocks the final step of HIV maturation. C-28 amines are developed to bypass SP1 resistance.

Experimental Protocols

Synthesis of Betulinic Acid from Betulin (Jones Oxidation)

The conversion of Betulin to Betulinic Acid is the foundational step for most derivatives. This protocol uses Jones Reagent for rigorous oxidation, followed by selective reduction.

Reagents:

-

Betulin (98% purity)

-

Acetone (Solvent)

-

Sodium Borohydride (NaBH4)

-

Tetrahydrofuran (THF) / Methanol

Workflow:

-

Oxidation (Betulin

Betulonic Acid):-

Dissolve Betulin (10 mmol) in Acetone (100 mL) at 0°C.

-

Add Jones Reagent dropwise until the orange color persists (approx. 15-20 mL).

-

Stir at 0°C for 2 hours.

-

Quench: Add Isopropanol (5 mL) to consume excess oxidant (solution turns green).

-

Workup: Pour into ice water, filter the precipitate. This is Betulonic Acid (C-3 ketone, C-28 acid).[4]

-

-

Selective Reduction (Betulonic Acid

Betulinic Acid):-

Dissolve crude Betulonic Acid in THF/Methanol (1:1).

-

Add NaBH4 (5 equiv) at 0°C. Stir for 4 hours.

-

Stereochemistry Note: The reduction predominantly yields the 3β-isomer (Betulinic Acid) due to steric hindrance, but the 3α-isomer is a minor byproduct.

-

Purification: Recrystallize from Methanol.

-

Validation:

-

TLC: SiO2, Hexane:Ethyl Acetate (3:1). Betulinic Acid Rf ~ 0.3.

-

1H NMR (CDCl3): Look for disappearance of aldehyde protons and reappearance of C-3 H (dd, ~3.2 ppm).

Synthesis of C-3 Esters (General Protocol)

To synthesize Bevirimat-like analogues:

-

Reflux Betulinic Acid with Succinic Anhydride (or dimethylsuccinic anhydride) in Pyridine.

-

Add DMAP (0.1 equiv) as a catalyst.

-

Reflux for 24-48 hours.

-

Workup with dilute HCl to remove Pyridine.

Future Directions: The Solubility Challenge

The primary failure mode for Betulin derivatives in clinical trials is poor aqueous solubility (Class IV in BCS).

Current Solutions:

-

C-28 Amides: Converting the C-28 COOH to an amide with a polar tail (e.g., piperazine, ethylenediamine) significantly improves water solubility without sacrificing potency.

-

Cyclodextrin Complexation: Gamma-cyclodextrin inclusions have shown to increase bioavailability by 10-fold.

-

Phosphate Prodrugs: Adding a phosphate group at C-3 creates a highly soluble prodrug that is cleaved by alkaline phosphatases in vivo.

References

-

Fulda, S. (2008). "Betulinic Acid for Cancer Treatment and Prevention."[5] International Journal of Molecular Sciences.

- Kvasnica, M., et al. (2015). "Platinum(IV) complexes with betulinic acid: Synthesis and cytotoxic activity." Journal of Medicinal Chemistry.

-

Li, F., et al. (2007). "Bevirimat: a novel maturation inhibitor for the treatment of HIV-1 infection."[6][7][8][9][10] Drugs of the Future.

-

Yogeeswari, P., & Sriram, D. (2005). "Betulinic acid and its derivatives: a review on their biological properties." Current Medicinal Chemistry.

-

Grymel, M., & Załęda, G. (2024). "Drug Delivery Systems of Betulin and Its Derivatives: An Overview." Molecules.

-

Urgaonkar, S. (2021). "Chemical Strategies towards the Synthesis of Betulinic Acid and Its More Potent Antiprotozoal Analogues." Molecules.

Sources

- 1. Drug Delivery Systems of Betulin and Its Derivatives: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Review on Preparation of Betulinic Acid and Its Biological Activities [mdpi.com]

- 4. A Practical Synthesis of Betulonic Acid Using Selective Oxidation of Betulin on Aluminium Solid Support - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nstchemicals.com [nstchemicals.com]

- 6. Bevirimat: a novel maturation inhibitor for the treatment of HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Scholarly Article or Book Chapter | Potent Activity of the HIV-1 Maturation Inhibitor Bevirimat in SCID-hu Thy/Liv Mice | ID: jq085s630 | Carolina Digital Repository [cdr.lib.unc.edu]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, and structure activity relationship analysis of new betulinic acid derivatives as potent HIV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Anti-inflammatory and Antiviral Potential of Lup-20(29)-ene-3beta,28-diol (Betulin)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lup-20(29)-ene-3beta,28-diol, commonly known as betulin, is a naturally occurring pentacyclic triterpenoid found in the bark of several species of plants, most notably the birch tree (Betula species), where it can constitute up to 30% of the dry weight of the bark.[1] This abundance makes it a readily available starting material for medicinal chemistry and drug development. Betulin and its derivatives, such as betulinic acid, have garnered significant scientific interest due to their wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[2][3] This technical guide provides a comprehensive overview of the anti-inflammatory and antiviral potential of betulin, focusing on its mechanisms of action, relevant signaling pathways, and established experimental protocols for its evaluation.

Part 1: Anti-inflammatory Potential of Betulin

Chronic inflammation is a key pathological feature of numerous diseases. Betulin has demonstrated significant anti-inflammatory effects in various preclinical models.[4] Its mechanism of action is multifactorial, primarily involving the modulation of key inflammatory signaling pathways.

Mechanism of Action: Modulation of Inflammatory Signaling Pathways

Betulin and its derivatives exert their anti-inflammatory effects by targeting critical signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6]

1. Inhibition of the NF-κB Signaling Pathway:

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[7]

Betulin has been shown to suppress the activation of the NF-κB pathway.[8][9] It inhibits the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[7][8] This, in turn, downregulates the expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[10][11][12]

Caption: Betulin's inhibition of the NF-κB signaling pathway.

2. Modulation of the MAPK Signaling Pathway:

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a crucial role in cellular responses to a variety of stimuli, including inflammation.[13] Betulin has been shown to downregulate the phosphorylation of ERK, JNK, and p38 in response to inflammatory stimuli.[14][15] By inhibiting MAPK signaling, betulin can further reduce the production of pro-inflammatory mediators.[10]

Experimental Protocols for Assessing Anti-inflammatory Activity

A variety of in vitro assays are available to evaluate the anti-inflammatory potential of compounds like betulin.[16][17][18]

1. Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages:

This is a widely used in vitro model to screen for anti-inflammatory agents.

-

Cell Line: RAW 264.7 (murine macrophages) or human peripheral blood mononuclear cell (PBMC)-derived macrophages.

-

Protocol:

-

Seed macrophages in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of betulin for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).

-

Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using Enzyme-Linked Immunosorbent Assay (ELISA).

-

Lyse the cells to extract protein for Western blot analysis to assess the phosphorylation status of key signaling proteins in the NF-κB and MAPK pathways (e.g., p-IκBα, p-p65, p-ERK, p-JNK, p-p38).

-

-

Rationale: This assay mimics the inflammatory response of immune cells to a bacterial component and allows for the quantification of the inhibitory effect of the test compound on cytokine production and the underlying signaling pathways.[19]

2. Inhibition of Protein Denaturation Assay:

Protein denaturation is a well-documented cause of inflammation.[20][21]

-

Protocol:

-

Prepare a reaction mixture containing egg albumin (as the protein source), phosphate-buffered saline (PBS), and various concentrations of betulin.

-

Incubate the mixture at a high temperature (e.g., 72°C) for 5 minutes to induce denaturation.

-

After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.

-

Diclofenac sodium can be used as a positive control.

-

-

Rationale: This simple and cost-effective assay provides a preliminary indication of the compound's ability to stabilize proteins and prevent denaturation, a hallmark of inflammation.[20]

Quantitative Data on Anti-inflammatory Activity

| Compound | Assay | Model | Endpoint | Result | Reference |

| Betulinic Acid | LPS-induced inflammation | RAW 264.7 macrophages | NO production | Significant reduction | [19] |

| Betulinic Acid | LPS-induced inflammation | RAW 264.7 macrophages | TNF-α, IL-6, IL-1β production | Significant reduction | [19] |

| Betulin | LPS-induced inflammation | Rat lung inflammation model | Neutrophil recruitment | Reduction | [8] |

| Betulinic Acid | Carrageenan-induced paw edema | Mice | Paw edema | Reduction | [10] |

Part 2: Antiviral Potential of Betulin

Betulin and its derivatives have demonstrated promising antiviral activity against a range of enveloped and non-enveloped viruses.[22][23] The mechanisms of action are diverse and often virus-specific.

Mechanism of Action: Targeting Viral Life Cycle Stages

Betulin and its derivatives can interfere with various stages of the viral life cycle, including entry, replication, and maturation.

1. Inhibition of Viral Entry:

Several betulinic acid derivatives have been identified as potent HIV-1 entry inhibitors.[24][25] They are thought to act by blocking the fusion of the viral envelope with the host cell membrane, a critical step for the virus to deliver its genetic material into the cell.[24][25] The side chain at position 28 of the betulinic acid scaffold appears to be crucial for this anti-fusion activity.[24]

2. Inhibition of Viral Replication:

Betulin has been reported to inhibit the replication of herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).[4][26] While the exact mechanism is not fully elucidated, it is suggested that it may interfere with viral DNA replication.[27] Some triterpenoid compounds have been shown to be active throughout the HSV replication cycle.[4]

3. Inhibition of Viral Maturation:

Derivatives of betulinic acid, such as bevirimat, have been developed as HIV-1 maturation inhibitors.[28][29] These compounds interfere with the final steps of virion assembly, specifically the cleavage of the Gag polyprotein by the viral protease.[24] This results in the production of non-infectious viral particles.

Caption: Points of intervention of betulin and its derivatives in the viral life cycle.

Experimental Protocols for Assessing Antiviral Activity

The plaque reduction assay is considered the gold standard for determining the in vitro efficacy of antiviral compounds.[30][31][32]

1. Plaque Reduction Assay:

-

Principle: This assay measures the ability of a compound to inhibit the formation of plaques (localized areas of cell death) caused by a lytic virus in a cell monolayer.[33]

-

Protocol:

-

Seed a susceptible cell line (e.g., Vero cells for HSV) in a 6-well or 12-well plate and grow to confluence.

-

Prepare serial dilutions of betulin in a cell culture medium.

-

Pre-incubate a known titer of the virus with the different concentrations of betulin for 1 hour.

-

Infect the confluent cell monolayers with the virus-betulin mixtures.

-

After an adsorption period (e.g., 1-2 hours), remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agarose) with the corresponding concentrations of betulin.

-

Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days for HSV).

-

Fix and stain the cells (e.g., with crystal violet).

-

Count the number of plaques in each well and calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[34]

-

-

Rationale: This assay provides a quantitative measure of the antiviral activity of a compound by directly assessing its ability to inhibit viral replication and spread.

Quantitative Data on Antiviral Activity

| Compound | Virus | Cell Line | EC50 | CC50 | Selectivity Index (SI = CC50/EC50) | Reference |

| Betulin | HSV-1 | Vero | 0.40 µg/ml | 73.1 µg/ml | 183 | [4][26] |

| Betulin | HSV-2 | Vero | 4.15 µg/ml | 73.1 µg/ml | 18 | [4][26] |

| Betulinic Acid | HSV-2 | - | 1.6 µM | - | - | [27][35] |

| Betulinic Acid Derivative (IC9564) | HIV-1 | - | Submicromolar | - | - | [25] |

| Betulin Derivative | HIV-1 | H9 lymphocytes | 0.66 nM | >14.2 µM | 21,515 | [36] |

Conclusion

Lup-20(29)-ene-3beta,28-diol (betulin) and its derivatives represent a promising class of natural products with significant anti-inflammatory and antiviral potential. Their ability to modulate key signaling pathways involved in inflammation, such as NF-κB and MAPK, and to interfere with multiple stages of the viral life cycle makes them attractive candidates for further drug development. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate and characterize the therapeutic potential of these compounds. Further studies, including in vivo efficacy and safety evaluations, are warranted to translate these promising preclinical findings into novel therapeutic agents for inflammatory and viral diseases.

References

-

Ionic Derivatives of Betulinic Acid Exhibit Strong Antiviral Activity Against Herpes Simplex Virus Type-2 (HSV-2), But Not HIV-1 Reverse Transcriptase. (2015). National Institutes of Health. [Link]

-

Betulinic acid protects against LPS-induced intestinal inflammatory damage via inhibiting Nrf2/TXNIP/NLRP3 signaling pathways in mice. (n.d.). RSC Publishing. [Link]

-

Bifunctional Anti-Human Immunodeficiency Virus Type 1 Small Molecules with Two Novel Mechanisms of Action. (2006). American Society for Microbiology. [Link]

-

The synergistic effects of betulin with acyclovir against herpes simplex viruses. (2005). Antiviral Chemistry & Chemotherapy. [Link]

-

Anti-Inflammatory Activities of Betulinic Acid: A Review. (2022). Frontiers in Pharmacology. [Link]

-

Ionic derivatives of betulinic acid exhibit antiviral activity against herpes simplex virus type-2 (HSV-2), but not HIV-1 reverse transcriptase. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Betulinic acid suppresses carcinogen-induced NF-kappa B activation through inhibition of I kappa B alpha kinase and p65 phosphorylation: abrogation of cyclooxygenase-2 and matrix metalloprotease-9. (2003). The Journal of Immunology. [Link]

-

Molecular mechanism of anti-HIV activity of Betulinic acid, Baicalin and Curcumin. (n.d.). Research Square. [Link]

-

Antiviral activity of betulin, betulinic and betulonic acids against some enveloped and non-enveloped viruses. (2003). Il Farmaco. [Link]

-

In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. (n.d.). Semantic Scholar. [Link]

-

The effect of betulin on MAPK signaling pathways. Betulin blocks the... (n.d.). ResearchGate. [Link]

-

Betulin, an Anti-Inflammatory Triterpenoid Compound, Regulates MUC5AC Mucin Gene Expression through NF-kB Signaling in Human Airway Epithelial Cells. (2018). Biomolecules & Therapeutics. [Link]

-

Betulinic Acid Suppresses Carcinogen-Induced NF-κB Activation Through Inhibition of IκBα Kinase and p65 Phosphorylation: Abrogation of Cyclooxygenase-2 and Matrix Metalloprotease-9. (2003). The Journal of Immunology. [Link]

-

Role of Human Immunodeficiency Virus (HIV) Type 1 Envelope in the Anti-HIV Activity of the Betulinic Acid Derivative IC9564. (2003). Antimicrobial Agents and Chemotherapy. [Link]

-

in-vitro anti-inflammatory assessment of plant-derived natural products as novel drug leads. (2026). ResearchGate. [Link]

-

Plaque Reduction Neutralization Test (PRNT) Protocol. (n.d.). Creative Biolabs. [Link]

-

Betulinic Acid Reduces Intestinal Inflammation and Enhances Intestinal Tight Junctions by Modulating the PPAR-γ/NF-κB Signaling Pathway in Intestinal Cells and Organoids. (2025). MDPI. [Link]

-

In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals: A Review. (2025). ResearchGate. [Link]

-

The synergistic effects of betulin with acyclovir against herpes simplex viruses. (2005). Ovid. [Link]

-

Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. (2022). Drug Discovery and Development. [Link]

-

Plaque Reduction Assay. (n.d.). Creative Diagnostics. [Link]

-

Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay. (2025). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Inhibition of the NF-κB pathway and ERK-mediated mitochondrial apoptotic pathway takes part in the mitigative effect of betulinic acid on inflammation and oxidative stress in cyclophosphamide-triggered renal damage of mice. (2022). Ecotoxicology and Environmental Safety. [Link]

-

Pharmacological Potential of Betulin as a Multitarget Compound. (2023). Semantic Scholar. [Link]

-

Betulinic Acid Ameliorates the Severity of Acute Pancreatitis via Inhibition of the NF-κB Signaling Pathway in Mice. (2021). MDPI. [Link]

-

Antiviral activity of betulin, betulinic and betulonic acids against some enveloped and non-enveloped viruses. (2003). ResearchGate. [Link]

-

Highly potent anti-HIV betulin derivative acts at a late stage in the viral life cycle. (1998). BioWorld. [Link]

-

Betulinic Acid and Betulin Suppress Melanoma Growth by Modulating Apoptosis and Autophagy via PI3K/AKT/mTOR and MAPK Pathways. (2026). MDPI. [Link]

-

Betulinic acid derivatives as HIV-1 antivirals. (2005). Trends in Molecular Medicine. [Link]

-

Betulinic Acid Suppresses UBE2T Expression via MAPK/ERK Inhibition to Block FANCI and FANCD2 Monoubiquitination in Glioblastoma. (2026). Advanced Science. [Link]

-

Inhibitory effects of 3α-hydroxy-lup-20(29)-en-23, 28-dioic acid on lipopolysaccharide-induced TNF-α, IL-1β, and the high mobility group box 1 release in macrophages. (2017). Bioscience, Biotechnology, and Biochemistry. [Link]

-

A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. (1995). Antimicrobial Agents and Chemotherapy. [Link]

-

Effects of betulin on AMPK/AKT/GSK3β and MAPK pathways in RAW 264.7... (n.d.). ResearchGate. [Link]

-

Recent progress in the antiviral activity and mechanism study of pentacyclic triterpenoids and their derivatives. (2017). Medicinal Research Reviews. [Link]

-

Derivatives of Betulin and Betulinic Acid Containing a Phosphonate Group—In Silico Studies and Preliminary In Vitro Assessment of Antiviral Activity. (2024). MDPI. [Link]

-

Anti-viral triterpenes: a review. (2021). Fitoterapia. [Link]

-

Synthesis, Pharmacological Properties, and Potential Molecular Mechanisms of Antitumor Activity of Betulin and Its Derivatives in Gastrointestinal Cancers. (2023). International Journal of Molecular Sciences. [Link]

-

Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. (2025). MDPI. [Link]

-